3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid
Overview
Description
AN3661 is a potent antimalarial lead compound that targets the Plasmodium falciparum cleavage and polyadenylation specificity factor homologue subunit 3 (PfCPSF3). It has shown efficacy against various strains of Plasmodium falciparum, including laboratory-adapted strains and field isolates . AN3661 is also effective against murine infections of Plasmodium berghei and Plasmodium falciparum .
Preparation Methods
AN3661 is a boron-containing benzoxaborole compound. The synthetic route involves the incorporation of a tetrahedral boron atom, which occupies the position of the cleavage-site phosphate of the mRNA substrate near the catalytic site of TgCPSF73 . The industrial production methods for AN3661 are not widely documented, but it is available in various quantities for research purposes .
Chemical Reactions Analysis
AN3661 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction conditions are not widely documented.
Substitution: AN3661 can undergo substitution reactions, particularly involving the boron atom.
Common reagents and conditions for these reactions are not extensively detailed in the literature. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
AN3661 has a wide range of scientific research applications, including:
Chemistry: Used as a lead compound in the development of antimalarial drugs.
Industry: Utilized in the development of new therapeutic agents targeting parasitic infections.
Mechanism of Action
AN3661 exerts its effects by targeting the cleavage and polyadenylation specificity factor homologue subunit 3 (PfCPSF3) in Plasmodium falciparum. The tetrahedral boron atom of AN3661 occupies the position of the cleavage-site phosphate of the mRNA substrate near the catalytic site of TgCPSF73 . This binding inhibits the stability of Plasmodium falciparum transcripts, leading to the inhibition of parasite growth .
Comparison with Similar Compounds
AN3661 is unique due to its specific targeting of PfCPSF3. Similar compounds include:
AN13762: Targets TgCPSF3, the catalytic subunit of the pre-mRNA cleavage and polyadenylation complex.
These compounds share similar mechanisms of action but differ in their specific targets and applications.
Properties
IUPAC Name |
3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO4/c12-9(13)5-4-7-2-1-3-8-6-15-11(14)10(7)8/h1-3,14H,4-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVOKIPNIZQANN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC=C2CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268335-33-6 | |
Record name | 3-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-7-yl)-propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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